3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O and a molecular weight of 251.15 g/mol . This compound is part of the azetidine class, which consists of four-membered saturated heterocycles containing one nitrogen atom. Azetidines are known for their diverse biological activities and are used in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
- 3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H16Cl2N2O |
---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-4-2-8(3-5-9)10(11)6-12-7-10;;/h2-5,12H,6-7,11H2,1H3;2*1H |
InChI Key |
CMLHKXHNSNISFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CNC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.